(3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine
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Overview
Description
(3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions. This particular compound is characterized by its unique structure, which includes a benzyl group, diphenyl groups, and a phenylhydrazinylidene moiety. It is of interest in various fields of chemistry due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine typically involves the condensation of appropriate hydrazine derivatives with diketones or ketoesters. One common method includes the reaction of benzylhydrazine with 1,3-diphenyl-2-propen-1-one under acidic or basic conditions to form the desired pyrazole derivative. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-80°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylhydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions (e.g., Lewis acids or bases as catalysts).
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
(3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a ketone group instead of an imine.
(3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-thione: Similar structure but with a thione group instead of an imine.
Uniqueness: The uniqueness of (3E)-N-Benzyl-2,5-diphenyl-4-(2-phenylhydrazinylidene)-2,4-dihydro-3H-pyrazol-3-imine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
89868-28-0 |
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Molecular Formula |
C28H23N5 |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-benzyl-2,5-diphenyl-4-phenyldiazenylpyrazol-3-amine |
InChI |
InChI=1S/C28H23N5/c1-5-13-22(14-6-1)21-29-28-27(31-30-24-17-9-3-10-18-24)26(23-15-7-2-8-16-23)32-33(28)25-19-11-4-12-20-25/h1-20,29H,21H2 |
InChI Key |
ATCOKXNQNATFAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=NN2C3=CC=CC=C3)C4=CC=CC=C4)N=NC5=CC=CC=C5 |
Origin of Product |
United States |
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